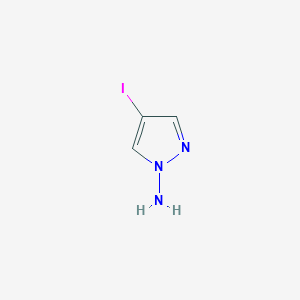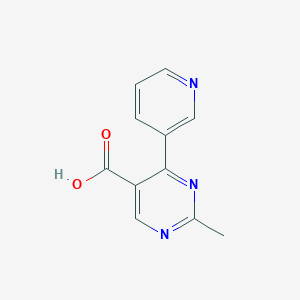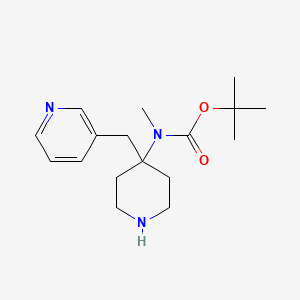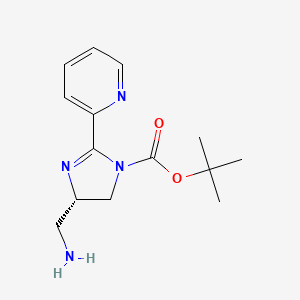
4-Iodo-1H-pyrazol-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Iodo-1H-pyrazol-1-amine is a heterocyclic organic compound that features an iodine atom attached to the fourth position of a pyrazole ring, with an amine group at the first position
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von 4-Iod-1H-pyrazol-1-amin beinhaltet typischerweise die Iodierung von Pyrazolderivaten. Ein gängiges Verfahren ist die Reaktion von Pyrazol mit Iod und Ammoniumhydroxid, die 3,4-Diiod- und 3,4,5-Triiodpyrazol ergibt . Ein anderer Ansatz beinhaltet die Verwendung von Enaminonen, Hydrazinen und Dimethylsulfoxid in Gegenwart von Selectfluor zur Herstellung von 1,4-disubstituierten Pyrazolen .
Industrielle Produktionsmethoden: Die industrielle Produktion von 4-Iod-1H-pyrazol-1-amin kann großtechnische Iodierungsreaktionen unter kontrollierten Bedingungen beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von automatisierten Reaktoren und Durchflussreaktoren kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern.
Analyse Chemischer Reaktionen
Arten von Reaktionen: 4-Iod-1H-pyrazol-1-amin unterliegt verschiedenen chemischen Reaktionen, darunter:
Substitutionsreaktionen: Das Iodatom kann mit anderen funktionellen Gruppen unter Verwendung nukleophiler Substitutionsreaktionen substituiert werden.
Oxidations- und Reduktionsreaktionen: Die Verbindung kann an Oxidations- und Reduktionsreaktionen teilnehmen und ihren Oxidationszustand und ihre funktionellen Gruppen verändern.
Cyclisierungsreaktionen: Sie kann durch intramolekulare Cyclisierungsreaktionen cyclische Strukturen bilden.
Häufige Reagenzien und Bedingungen:
Iod und Ammoniumhydroxid: Zur Verwendung bei Iodierungsreaktionen.
Selectfluor: Zur Verwendung in Gegenwart von Enaminonen und Hydrazinen zur Synthese von Pyrazolderivaten.
Wichtigste gebildete Produkte:
- 3,4-Diiodpyrazol
- 3,4,5-Triiodpyrazol
Wissenschaftliche Forschungsanwendungen
4-Iod-1H-pyrazol-1-amin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
- Chemie: Es dient als Baustein für die Synthese komplexerer heterocyclischer Verbindungen und kann in verschiedenen organischen Synthesen verwendet werden .
- Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und Antikrebsaktivitäten .
- Medizin: Es wird auf seine potenzielle Verwendung in der Medikamentenentwicklung untersucht, insbesondere bei der Entwicklung von Molekülen mit spezifischen biologischen Zielstrukturen .
- Industrie: Die einzigartigen Eigenschaften der Verbindung machen sie nützlich bei der Entwicklung neuer Materialien und chemischer Prozesse .
5. Wirkmechanismus
Der Wirkmechanismus von 4-Iod-1H-pyrazol-1-amin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen wie Enzymen und Rezeptoren. So kann es beispielsweise die Aktivität bestimmter Enzyme hemmen, indem es an ihre aktiven Zentren bindet und so biochemische Pfade beeinflusst . Das Iodatom und die Aminogruppe der Verbindung spielen eine entscheidende Rolle für ihre Bindungsaffinität und Spezifität.
Ähnliche Verbindungen:
- 1H-Pyrazolo[3,4-b]pyridine: Diese Verbindungen teilen eine ähnliche Pyrazol-Kernstruktur und weisen vergleichbare biologische Aktivitäten auf .
- 5-Amino-1H-pyrazolo[4,3-b]pyridin: Eine weitere verwandte Verbindung mit potenziellen pharmakologischen Eigenschaften .
Einzigartigkeit: 4-Iod-1H-pyrazol-1-amin ist durch das Vorhandensein des Iodatoms einzigartig, das im Vergleich zu anderen Pyrazolderivaten eine besondere chemische Reaktivität und biologische Aktivität verleiht. Seine Fähigkeit, spezifische Substitutionsreaktionen einzugehen und stabile Komplexe mit biologischen Zielstrukturen zu bilden, macht es zu einer wertvollen Verbindung in Forschung und Entwicklung.
Wirkmechanismus
The mechanism of action of 4-Iodo-1H-pyrazol-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting biochemical pathways . The compound’s iodine atom and amine group play crucial roles in its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
- 1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar pyrazole core structure and exhibit comparable biological activities .
- 5-Amino-1H-pyrazolo[4,3-b]pyridine: Another related compound with potential pharmacological properties .
Uniqueness: 4-Iodo-1H-pyrazol-1-amine is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to other pyrazole derivatives. Its ability to undergo specific substitution reactions and form stable complexes with biological targets makes it a valuable compound in research and development.
Eigenschaften
Molekularformel |
C3H4IN3 |
|---|---|
Molekulargewicht |
208.99 g/mol |
IUPAC-Name |
4-iodopyrazol-1-amine |
InChI |
InChI=1S/C3H4IN3/c4-3-1-6-7(5)2-3/h1-2H,5H2 |
InChI-Schlüssel |
FXCNLTKDRNWQNF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NN1N)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl 2H-spiro[benzofuran-3,4'-piperidine]-1'-carboxylate](/img/structure/B11780494.png)
![1-(6,7,8,9-Tetrahydro-5H-cyclohepta[c]pyridazin-3-yl)piperidin-4-amine](/img/structure/B11780497.png)



![3-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B11780544.png)



![4-(1,3-Dioxo-7-(pyridin-4-yl)tetrahydro-1H-pyrrolo[1,2-c]imidazol-2(3H)-yl)-2-(trifluoromethyl)benzonitrile](/img/structure/B11780561.png)
![1-(4-(4-Amino-2-methoxy-5-oxo-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)phenyl)cyclopropanecarbonitrile](/img/structure/B11780573.png)
![4-(tert-Butyl)-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11780575.png)

![2-(Aminomethyl)-6-(difluoromethoxy)benzo[d]oxazole](/img/structure/B11780581.png)
